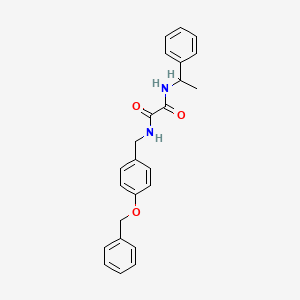N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide
CAS No.: 1207017-88-6
Cat. No.: VC4645869
Molecular Formula: C24H24N2O3
Molecular Weight: 388.467
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207017-88-6 |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.467 |
| IUPAC Name | N'-(1-phenylethyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C24H24N2O3/c1-18(21-10-6-3-7-11-21)26-24(28)23(27)25-16-19-12-14-22(15-13-19)29-17-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,25,27)(H,26,28) |
| Standard InChI Key | PUNNJRHQRMCDMS-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound belonging to the oxalamide family. Oxalamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to form stable hydrogen bonds and interact with biological targets. The structure of this compound incorporates both benzyloxy and phenylethyl groups, which contribute to its physicochemical and potential pharmacological properties.
Table 1: Basic Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | ~388.46 g/mol |
| Functional Groups | Amide, Ether, Benzene Rings |
| Solubility | Likely soluble in organic solvents like DMSO or methanol |
Synthesis
The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide typically involves:
-
Preparation of Oxalyl Chloride Derivative: Reacting oxalyl chloride with appropriate amines to introduce the oxalamide backbone.
-
Substitution Reactions: Incorporating the benzyloxybenzyl and phenylethyl groups through nucleophilic substitution or reductive amination.
-
Purification: Using recrystallization or chromatographic techniques to isolate the final product.
Potential Applications
The compound's structure suggests potential applications in:
-
Medicinal Chemistry: Oxalamides have been explored for their activity against protozoan parasites, bacterial infections, and cancer cells .
-
Molecular Docking Studies: The functional groups present allow for interaction with biological targets such as enzymes or receptors via hydrogen bonding or hydrophobic interactions.
Table 2: Hypothetical Biological Activities (Based on Related Compounds)
Research Findings from Similar Compounds
Studies on related oxalamides have shown:
-
Promising activity against protozoan parasites like Plasmodium falciparum and Leishmania donovani .
-
Moderate to high selectivity indices, indicating low cytotoxicity to mammalian cells .
-
Structural modifications (e.g., electron-donating groups) significantly influence potency and selectivity .
Future Directions
To fully explore the potential of N1-(4-(benzyloxy)benzyl)-N2-(1-phenylethyl)oxalamide:
-
Biological Evaluation: Conduct in vitro assays against pathogens and cancer cell lines.
-
Structure-Activity Relationship (SAR): Investigate how modifications affect efficacy and selectivity.
-
Pharmacokinetics: Evaluate ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume